

Spectroscopic Data of 4-Methyl-2(5H)-furanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-2(5H)-furanone

Cat. No.: B1585297

[Get Quote](#)

Introduction

4-Methyl-2(5H)-furanone is a captivating heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of flavor chemistry, natural products synthesis, and as a versatile building block in the development of novel pharmaceutical agents. Its deceptively simple structure, a five-membered lactone ring with a methyl substituent, belies a rich chemical character that can be comprehensively understood through the application of modern spectroscopic techniques.

This technical guide provides a detailed exploration of the spectroscopic signature of **4-Methyl-2(5H)-furanone**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For researchers, scientists, and professionals in drug development, a thorough grasp of this data is paramount for unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex biological systems. The ensuing sections will not only present the core spectroscopic data but also delve into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into experimental design and data interpretation.

Molecular Structure

To contextualize the spectroscopic data, it is essential to first visualize the molecular architecture of **4-Methyl-2(5H)-furanone**.

Caption: Molecular structure of **4-Methyl-2(5H)-furanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of **4-Methyl-2(5H)-furanone**.

¹H NMR Spectroscopy

A note on data availability: Extensive searches of established spectral databases did not yield a publicly available, experimentally verified ¹H NMR spectrum for **4-Methyl-2(5H)-furanone**. Therefore, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This predicted spectrum serves as a robust guide for what a researcher should expect to observe.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.8	q	2H	H-5
~5.9	t	1H	H-3
~2.0	d	3H	H-6 (CH ₃)

Interpretation and Causality:

The predicted ¹H NMR spectrum of **4-Methyl-2(5H)-furanone** is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

- Methylene Protons (H-5): The two protons on the saturated carbon (C-5) adjacent to the oxygen atom are diastereotopic. They are predicted to appear as a quartet around 4.8 ppm. Their proximity to the electronegative oxygen atom of the lactone ring results in a downfield shift. The quartet multiplicity arises from coupling to the vinylic proton (H-3).
- Vinylic Proton (H-3): The proton attached to the double bond (C-3) is expected to resonate as a triplet at approximately 5.9 ppm. This downfield shift is characteristic of vinylic protons,

further influenced by the electron-withdrawing effect of the adjacent carbonyl group. The triplet splitting pattern is due to coupling with the methylene protons at the C-5 position.

- Methyl Protons (H-6): The three protons of the methyl group are predicted to appear as a doublet around 2.0 ppm. This chemical shift is typical for a methyl group attached to a double bond. The doublet multiplicity is a result of coupling to the vinylic proton (H-3).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers insights into their chemical environment.

Experimental ¹³C NMR Data (Bruker AM-270)[[1](#)]

Chemical Shift (δ , ppm)	Assignment
174.1	C-2 (C=O)
159.9	C-4
118.2	C-3
71.8	C-5
11.2	C-6 (CH_3)

Interpretation and Causality:

- Carbonyl Carbon (C-2): The carbon of the carbonyl group (C=O) is the most deshielded, appearing significantly downfield at 174.1 ppm due to the strong electron-withdrawing effect of the two oxygen atoms.
- Quaternary Olefinic Carbon (C-4): The carbon atom of the double bond attached to the methyl group (C-4) appears at 159.9 ppm.
- Vinylic Carbon (C-3): The carbon of the double bond bearing a hydrogen atom (C-3) resonates at 118.2 ppm.

- Methylene Carbon (C-5): The saturated carbon adjacent to the ring oxygen (C-5) is observed at 71.8 ppm, shifted downfield due to the electronegativity of the attached oxygen.
- Methyl Carbon (C-6): The methyl carbon (C-6) is the most shielded carbon, appearing furthest upfield at 11.2 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized, self-validating protocol for acquiring high-quality NMR spectra of furanone derivatives.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-Methyl-2(5H)-furanone**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals that can obscure the analyte peaks.
 - Transfer the solution to a clean, high-quality 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
 - Place the sample in the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the solvent. A stable lock is crucial for spectral resolution.
 - Shim the magnetic field to achieve a homogeneous field across the sample. This is a critical step for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.
- Data Acquisition:

- Acquire a standard ^1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Reference the spectrum. For CDCl_3 , the residual solvent peak at 7.26 ppm for ^1H and the solvent peak at 77.16 ppm for ^{13}C are commonly used as internal references.
 - Integrate the peaks in the ^1H spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Experimental IR Data (FTIR, Film)[\[1\]](#)

Wavenumber (cm^{-1})	Intensity	Assignment
~2980-2850	Medium	C-H stretching (aliphatic)
~1750	Strong	C=O stretching (α,β -unsaturated lactone)
~1640	Medium	C=C stretching
~1250-1000	Strong	C-O stretching (ester)

Interpretation and Causality:

The IR spectrum of **4-Methyl-2(5H)-furanone** is dominated by a few key absorption bands that are highly diagnostic of its structure.

- C-H Stretching: The absorptions in the $2980\text{-}2850\text{ cm}^{-1}$ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.
- Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1750 cm^{-1} is the most prominent feature of the spectrum. This is indicative of the C=O stretching vibration of the ester functional group within the five-membered lactone ring. The position of this band is at a slightly higher frequency than that of a typical acyclic ester due to the ring strain of the five-membered ring.
- C=C Stretching: The medium intensity band at approximately 1640 cm^{-1} corresponds to the stretching vibration of the carbon-carbon double bond within the furanone ring.
- C-O Stretching: The strong absorptions in the $1250\text{-}1000\text{ cm}^{-1}$ region are attributed to the C-O stretching vibrations of the ester group.

Experimental Protocol for IR Spectroscopy (FTIR)

- Sample Preparation (Neat Liquid/Film):
 - Place a small drop of neat **4-Methyl-2(5H)-furanone** onto a salt plate (e.g., NaCl or KBr).
 - Gently place a second salt plate on top of the first to create a thin film of the liquid between the plates.
- Data Acquisition:
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H_2O and CO_2 absorptions.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental MS Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Proposed Fragment
98	~30	$[M]^+$ (Molecular Ion)
69	100	$[M - CHO]^+$
41	~60	$[C_3H_5]^+$
39	~50	$[C_3H_3]^+$

Interpretation and Causality:

The electron ionization mass spectrum of **4-Methyl-2(5H)-furanone** provides key structural information through the analysis of its molecular ion and fragment ions.

- Molecular Ion Peak ($[M]^+$): The peak at m/z 98 corresponds to the molecular weight of **4-Methyl-2(5H)-furanone** ($C_5H_6O_2$), confirming its elemental composition.
- Base Peak (m/z 69): The most abundant ion in the spectrum, the base peak, is observed at m/z 69. This fragment is likely formed by the loss of a formyl radical (CHO , 29 Da) from the molecular ion.
- Other Significant Fragments: The peaks at m/z 41 and 39 are common fragments in the mass spectra of small organic molecules and likely correspond to various hydrocarbon fragments formed through further fragmentation of the initial ions.

Proposed Fragmentation Pathway

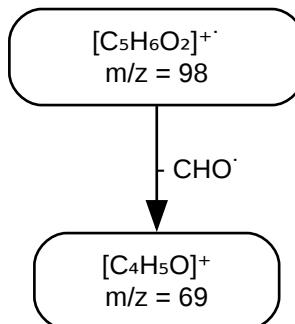


Figure 2. Proposed MS Fragmentation of 4-Methyl-2(5H)-furanone

[Click to download full resolution via product page](#)

Caption: Proposed primary fragmentation pathway for **4-Methyl-2(5H)-furanone**.

Experimental Protocol for Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **4-Methyl-2(5H)-furanone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup (Gas Chromatography):
 - Inject a small volume (typically 1 μ L) of the sample solution into the gas chromatograph.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
 - The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Instrument Setup (Mass Spectrometry):
 - The eluent from the GC column enters the ion source of the mass spectrometer.

- In the ion source, the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated in the mass analyzer based on their m/z ratio.
- The detector records the abundance of each ion.

- Data Analysis:
 - The mass spectrum is plotted as relative intensity versus m/z.
 - The molecular ion peak is identified to determine the molecular weight.
 - The fragmentation pattern is analyzed to deduce the structure of the molecule.

Conclusion

The spectroscopic data presented in this guide—NMR, IR, and MS—collectively provide a comprehensive and unambiguous fingerprint for the structural characterization of **4-Methyl-2(5H)-furanone**. The ^{13}C NMR and IR data, obtained from reputable sources, are in excellent agreement with the expected values for the proposed structure. While experimental ^1H NMR data was not readily available, the predicted spectrum offers a reliable guide for researchers. The mass spectrum confirms the molecular weight and provides insights into the molecule's fragmentation behavior. By understanding the principles behind these spectroscopic techniques and the interpretation of the resulting data, researchers and drug development professionals can confidently identify, characterize, and utilize **4-Methyl-2(5H)-furanone** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Methyl-2(5H)-furanone: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585297#spectroscopic-data-of-4-methyl-2-5h-furanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com